molecular formula C14H19F3N2O2 B13885251 Fluvoxamino alcohol/Desmethylfluvoxamine

Fluvoxamino alcohol/Desmethylfluvoxamine

Cat. No.: B13885251
M. Wt: 304.31 g/mol
InChI Key: GCSLDHTZSDNYEC-UHFFFAOYSA-N
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Description

Desmethyl Fluvoxamine is a metabolite of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) primarily used to treat major depressive disorder and obsessive-compulsive disorder . The compound is known for its role in the pharmacokinetics of Fluvoxamine, contributing to its therapeutic effects and side-effect profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethyl Fluvoxamine can be synthesized through the demethylation of Fluvoxamine. This process typically involves the use of specific reagents and catalysts to remove the methyl group from the parent compound. The reaction conditions often include controlled temperatures and pH levels to ensure the selective removal of the methyl group without affecting other functional groups .

Industrial Production Methods: In an industrial setting, the production of Desmethyl Fluvoxamine involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Desmethyl Fluvoxamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Mechanism of Action

Desmethyl Fluvoxamine exerts its effects by inhibiting the reuptake of serotonin at the sodium-dependent serotonin transporter (SERT) on the neuronal membrane. This enhances the action of serotonin on 5HT1A autoreceptors, leading to increased serotoninergic neurotransmission . Additionally, it acts as an agonist for the sigma-1 receptor, which modulates inflammation and has neuroprotective effects .

Properties

Molecular Formula

C14H19F3N2O2

Molecular Weight

304.31 g/mol

IUPAC Name

5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol

InChI

InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2

InChI Key

GCSLDHTZSDNYEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F

Origin of Product

United States

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